5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by the introduction of the isopropyl and methylthio groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable pyrimidine derivative can yield the desired thienopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed carbonylation and other catalytic processes are often employed to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine core .
Scientific Research Applications
5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and pathways involved in bacterial metabolism . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine,5-methyl-: This compound shares a similar thienopyrimidine core but differs in the substituents attached to the core.
Substituted thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have a carboxylic acid group instead of the isopropyl and methylthio groups.
Uniqueness
5-Isopropyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its isopropyl and methylthio groups contribute to its antimicrobial activity and make it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-methylsulfanyl-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-5(2)6-4-15-9-7(6)8(13)11-10(12-9)14-3/h4-5H,1-3H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZGWBRLUWMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC2=C1C(=O)NC(=N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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